Quantified Glucocorticoid Receptor Affinity: A Defined Activity for Metabolism Studies
6beta-Hydroxy Mometasone Furoate exhibits a specific and measurable relative receptor affinity (RRA) for human lung glucocorticoid receptors. This activity is significantly lower than the parent drug, Mometasone Furoate, but is quantitatively comparable to the clinically used inhaled corticosteroid Flunisolide [1].
| Evidence Dimension | Relative Receptor Affinity (RRA) |
|---|---|
| Target Compound Data | RRA = 206 ± 15 |
| Comparator Or Baseline | Flunisolide (RRA = 180 ± 11); Mometasone Furoate (RRA = 2200 with Dexamethasone=100) |
| Quantified Difference | 6β-OH MF's activity is similar to Flunisolide, but approximately 10-11 times lower than the parent compound Mometasone Furoate. |
| Conditions | Competition experiments with human lung glucocorticoid receptors using dexamethasone as a reference (RRA = 100). |
Why This Matters
For research requiring a glucocorticoid receptor agonist with a defined, moderate affinity—useful for studying receptor kinetics or in assay development—6β-OH MF provides a reproducible, quantifiable benchmark that is distinct from the high-potency parent drug.
- [1] Valotis, A., & Högger, P. (2004). Significant receptor affinities of metabolites and a degradation product of mometasone furoate. Respiratory Research, 5, 7. View Source
